

2-Chloroadenine: A Technical Guide for Researchers

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CAS Number: 1839-18-5

This technical guide provides an in-depth overview of **2-Chloroadenine** (2-Cl-Ade), a purine analog of significant interest to researchers and professionals in drug development. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in biological pathways.

Core Concepts

2-Chloroadenine is a chlorinated derivative of adenine, a fundamental component of nucleic acids. Its chemical structure consists of a purine core with a chlorine atom at the 2-position and an amino group at the 6-position. This modification makes it a valuable heterocyclic building block in the synthesis of various biologically active molecules, including antineoplastic and antiviral agents.[1] Notably, **2-Chloroadenine** is the major catabolite of the chemotherapeutic drug Cladribine (2-chloro-2'-deoxyadenosine).[1][2]

Physicochemical and Quantitative Data

The key properties of **2-Chloroadenine** are summarized in the table below for easy reference and comparison.



Property	Value	Sc
CAS Number	1839-18-5	[2]
Molecular Formula	C5H4CIN5	
Molecular Weight	169.57 g/mol	
IUPAC Name	2-chloro-7H-purin-6-amine	
Appearance	Pale yellow to off-white crystalline powder	_
Melting Point	>300 °C (decomposes)	
Solubility	Sparingly soluble in water. Soluble in slightly basic aqueous solutions and slightly soluble in DMSO (with heating/sonication) and ethanol.	_
рКа	7.17 ± 0.20 (Predicted)	•
UV Maximum (λmax)	264 nm	-

Chemical Structure

The chemical structure of **2-Chloroadenine** is depicted below. The purine ring system is central, with key functional groups that influence its chemical reactivity and biological activity.

Caption: Chemical structure of **2-Chloroadenine**.

Experimental Protocols Synthesis of 2-Chloroadenine

A common method for the synthesis of **2-Chloroadenine** involves the ammonolysis of 2,6-dichloropurine. The following protocol is a representative example:

Materials:



- 2,6-dichloropurine
- 7N Ammonia solution in methanol
- Deionized water
- Methanol

Procedure:

- Place 2,6-dichloropurine into a high-pressure autoclave.
- Add a 7N solution of ammonia in methanol to the autoclave.
- Seal the autoclave and begin stirring the mixture.
- Heat the mixture to 100°C and maintain this temperature for approximately 17 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Once cooled, open the autoclave and dilute the reaction mixture with deionized water.
- Collect the resulting solid precipitate by filtration.
- Wash the filter cake with methanol.
- Dry the product in a vacuum oven at 40°C until a constant weight is achieved to yield 2-Chloroadenine as a light-yellow solid.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The following is a general workflow for the analysis of **2-Chloroadenine** and related compounds, based on common methodologies for purine analogs.

Instrumentation:

HPLC system with a UV detector



C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)

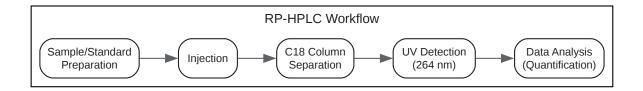
Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ortho-phosphoric acid
- Water (HPLC grade)

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and methanol (e.g., 1:1 v/v). Adjust the pH to approximately 3.2 with a dilute solution of orthophosphoric acid.
- Standard Preparation: Prepare a stock solution of **2-Chloroadenine** in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase). Prepare a series of dilutions to create a calibration curve.
- Chromatographic Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 μm
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 264 nm
 - Injection Volume: 10-20 μL
 - Elution: Isocratic
- Analysis: Inject the standards and samples onto the HPLC system. Identify the 2 Chloroadenine peak based on its retention time compared to the standard. Quantify the amount of 2-Chloroadenine in the samples by comparing the peak area to the calibration curve.





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Caption: General experimental workflow for RP-HPLC analysis.

Signaling and Metabolic Pathways

2-Chloroadenine is metabolized in cells, primarily through the action of adenine phosphoribosyltransferase, to form 2-chloro-adenosine monophosphate, which is subsequently converted to 2-chloro-adenosine triphosphate (Cl-ATP). This metabolite can interfere with cellular processes.

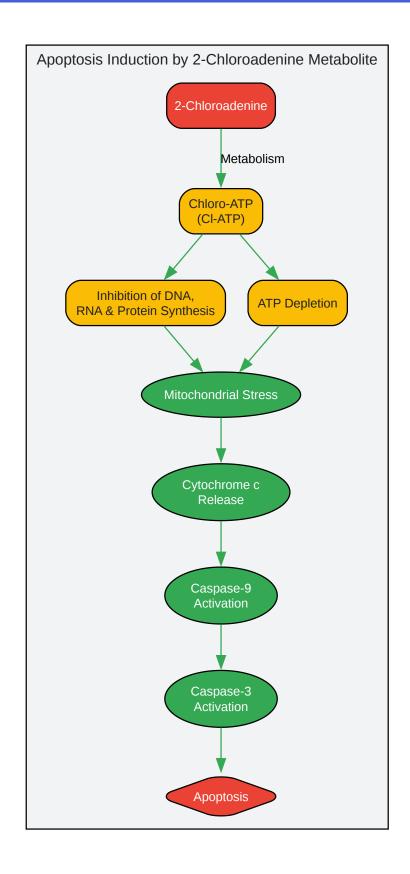
The parent compound of **2-Chloroadenine**, Cladribine, is a prodrug that is phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP). Cd-ATP is incorporated into DNA, leading to the inhibition of DNA synthesis and repair, which ultimately triggers apoptosis (programmed cell death).

While **2-Chloroadenine** itself is a catabolite, it also exhibits cytotoxic effects. Its metabolite, Cl-ATP, contributes to cytotoxicity by inhibiting macromolecular synthesis (DNA, RNA, and protein) and causing a depletion of cellular ATP levels. This metabolic stress leads to the activation of the intrinsic pathway of apoptosis.

Apoptotic Pathway Induced by 2-Chloroadenine Metabolites

The accumulation of CI-ATP and the resulting cellular stress initiate a cascade of events leading to apoptosis. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a series of caspases, the executioners of apoptosis.





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Caption: Signaling pathway of apoptosis induced by **2-Chloroadenine** metabolites.



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